Phenol, 2,6-dimethoxy-4-(phenylmethyl)-
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Overview
Description
Phenol, 2,6-dimethoxy-4-(phenylmethyl)- is an organic compound with the molecular formula C15H16O3 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 6 positions and a phenylmethyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- typically involves the methylation of 2,6-dihydroxy-4-(phenylmethyl)phenol. This can be achieved through the reaction with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dimethoxy-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinone derivatives.
Substitution: Brominated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 2,6-dimethoxy-4-(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dimethoxy-4-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-: Similar structure but with an allyl group instead of a phenylmethyl group.
Phenol, 2,6-dimethoxy-4-ethenyl-: Contains an ethenyl group at the 4 position.
Phenol, 2,6-dimethoxy-4-methyl-: Features a methyl group at the 4 position.
Uniqueness
Phenol, 2,6-dimethoxy-4-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61563-90-4 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-benzyl-2,6-dimethoxyphenol |
InChI |
InChI=1S/C15H16O3/c1-17-13-9-12(10-14(18-2)15(13)16)8-11-6-4-3-5-7-11/h3-7,9-10,16H,8H2,1-2H3 |
InChI Key |
NUJGUHMAQFQLCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
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